3-Chloro-N-[(1,1-Dimethylethoxy)carbonyl]-D-Alanine Methyl Ester
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Overview
Description
3-Chloro-N-[(1,1-Dimethylethoxy)carbonyl]-D-Alanine Methyl Ester is a chemical compound with the molecular formula C9H16ClNO4 and a molecular weight of 237.68 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-Chloro-N-[(1,1-Dimethylethoxy)carbonyl]-D-Alanine Methyl Ester involves several steps. One common method includes the reaction of D-Alanine with 3-Chloro-1,1-Dimethylethyl Carbonate under specific conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
3-Chloro-N-[(1,1-Dimethylethoxy)carbonyl]-D-Alanine Methyl Ester undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-N-[(1,1-Dimethylethoxy)carbonyl]-D-Alanine Methyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-Chloro-N-[(1,1-Dimethylethoxy)carbonyl]-D-Alanine Methyl Ester involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. The pathways involved depend on the specific enzyme and the context of the study .
Comparison with Similar Compounds
3-Chloro-N-[(1,1-Dimethylethoxy)carbonyl]-D-Alanine Methyl Ester can be compared with similar compounds such as:
3-Chloro-N-[(1,1-Dimethylethoxy)carbonyl]-L-Alanine Methyl Ester: This compound has a similar structure but differs in the stereochemistry of the alanine moiety.
3-Chloro-N-[(1,1-Dimethylethoxy)carbonyl]-Glycine Methyl Ester: This compound has a glycine moiety instead of alanine, affecting its reactivity and applications.
Properties
Molecular Formula |
C9H16ClNO4 |
---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
methyl (2S)-3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1 |
InChI Key |
VAUXVOGTPPDPQC-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCl)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCl)C(=O)OC |
Origin of Product |
United States |
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